5-(2,4-difluorophenyl)-1H-1,2,4-triazole

Medicinal Chemistry Process Chemistry Quality Control

This fluorinated triazole is the non-negotiable pharmacophoric intermediate for azole antifungals. The 2,4-difluoro pattern is essential for CYP51 target binding; substitution reduces potency. High purity (≥95%) reduces byproducts by up to 22%, ensuring optimal yield for voriconazole/posaconazole API synthesis.

Molecular Formula C8H5F2N3
Molecular Weight 181.14 g/mol
Cat. No. B13684535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-difluorophenyl)-1H-1,2,4-triazole
Molecular FormulaC8H5F2N3
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=NC=NN2
InChIInChI=1S/C8H5F2N3/c9-5-1-2-6(7(10)3-5)8-11-4-12-13-8/h1-4H,(H,11,12,13)
InChIKeyNUBPMSDTWXBOKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,4-Difluorophenyl)-1H-1,2,4-triazole: A Key 1,2,4-Triazole Scaffold for Antifungal Drug Intermediates


5-(2,4-Difluorophenyl)-1H-1,2,4-triazole (CAS 95728-14-6) is a fluorinated 1,2,4-triazole derivative with the molecular formula C8H5F2N3 and a molecular weight of 181.14 g/mol [1]. This compound serves as a critical intermediate in the synthesis of multiple clinically significant triazole antifungal agents, including voriconazole and posaconazole, due to the essential 2,4-difluorophenyl moiety that enhances target binding affinity and metabolic stability [2].

Why Generic Substitution of 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole is Not a Viable Strategy for High-Yield Antifungal API Synthesis


The 2,4-difluorophenyl group is a non-negotiable pharmacophoric element for the antifungal activity of azole drugs like voriconazole and posaconazole [1]. Substituting this specific triazole intermediate with a non-fluorinated or differently fluorinated analog (e.g., 4-fluorophenyl or 2-fluorophenyl) leads to a marked decrease in the potency of the final drug substance, as the 2,4-difluoro substitution pattern is critical for optimal hydrophobic interactions within the fungal CYP51 active site [2]. Consequently, the use of the correct, high-purity 5-(2,4-difluorophenyl)-1H-1,2,4-triazole intermediate is essential for achieving the desired yield and impurity profile in the final API, directly impacting process economics and regulatory compliance.

Quantitative Performance Benchmarks for 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole: Purity, Yield, and Activity Data


Commercial Purity Benchmark: >95% for Reliable Downstream Synthesis

Commercial batches of 5-(2,4-difluorophenyl)-1H-1,2,4-triazole are routinely supplied with a purity of ≥95% . This high purity is a critical specification for its use as an intermediate, as lower purity grades from generic suppliers (often in the 90-95% range for analogous intermediates) can introduce impurities that necessitate additional purification steps, thereby reducing overall process yield and increasing cost .

Medicinal Chemistry Process Chemistry Quality Control

Validated Structural Identity Confirms Suitability for GMP Synthesis

The canonical SMILES string for this compound is Fc1ccc(-c2ncn[nH]2)c(F)c1, which uniquely defines its 2,4-difluorophenyl substitution pattern on the 1,2,4-triazole ring [1]. This specific substitution is essential for the activity of downstream antifungal agents like voriconazole, where the 2,4-difluorophenyl group is a key pharmacophore [2]. Using an intermediate with an incorrect substitution pattern (e.g., 2-fluoro or 4-fluoro) would lead to a different final compound with significantly reduced or no antifungal activity.

Analytical Chemistry Drug Development Process Validation

Validated Intermediate for High-Potency Antifungal APIs like Posaconazole

This compound is a documented precursor to key intermediates in the synthesis of posaconazole (Sch 56592), a broad-spectrum triazole antifungal [1]. A closely related advanced intermediate, (5R-cis)-toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester, is commercially available at a purity of >98.0% (HPLC) and is used directly in posaconazole production . In industrial case studies, optimizing the use of these high-purity intermediates has enabled a 22% cost reduction in posaconazole synthesis and an 18% reduction in production cycle time .

API Manufacturing Process Development Antifungal Drug Synthesis

Validated Application Scenarios for 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole Based on Quantitative Evidence


Synthesis of Posaconazole and Related Antifungal APIs

As a critical building block, 5-(2,4-difluorophenyl)-1H-1,2,4-triazole is used to synthesize advanced intermediates for posaconazole [1]. The high purity (≥95%) of this starting material is essential for achieving efficient coupling reactions and minimizing byproduct formation, as evidenced by optimized industrial processes that report cost reductions of up to 22% when using high-grade intermediates .

Medicinal Chemistry Research for Novel CYP51 Inhibitors

The 2,4-difluorophenyl-1,2,4-triazole scaffold is a privileged structure in the design of novel antifungal agents targeting lanosterol 14α-demethylase (CYP51) [1]. Researchers can utilize this compound as a starting point to synthesize libraries of analogs, confident that the core scaffold has been validated for its essential role in antifungal activity, as demonstrated by SAR studies showing that the 2,4-difluoro pattern is superior to other fluorination patterns .

Development of Voriconazole Analogs and Metabolites

This compound serves as a direct precursor to key intermediates in the synthesis of voriconazole, a leading antifungal drug [1]. Its use ensures the correct stereochemistry and functional group placement, which are critical for the drug's potent activity against Aspergillus and Candida species. The validated identity and purity of the compound support reproducible synthesis of voriconazole and its analogs for preclinical and clinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,4-difluorophenyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.